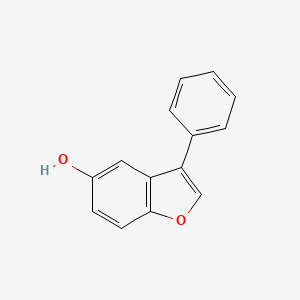
3-phenylbenzofuran-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenylbenzofuran-5-ol is a compound belonging to the benzofuran family, which is characterized by a fused benzene and furan ring structure. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds are widely distributed in nature and have garnered significant attention in the fields of medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
3-Phenyl-1-benzofuran-5-ol, a derivative of benzofuran, is known to have a wide range of biological activities Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may target a variety of cellular processes and structures, including DNA, proteins, and cellular membranes.
Mode of Action
For instance, some benzofuran derivatives have been shown to inhibit the growth of cancer cells . This suggests that 3-Phenyl-1-benzofuran-5-ol may interact with its targets to disrupt normal cellular functions, leading to the inhibition of cell growth or the induction of cell death.
Biochemical Pathways
These could include pathways involved in cell growth, oxidative stress response, and viral replication .
Pharmacokinetics
The development of new therapeutic agents often aims to improve bioavailability, which suggests that 3-phenyl-1-benzofuran-5-ol may have favorable adme properties .
Result of Action
Some benzofuran derivatives have been found to have significant cell growth inhibitory effects on various types of cancer cells . This suggests that 3-Phenyl-1-benzofuran-5-ol may also have similar effects, leading to the inhibition of cell growth or induction of cell death.
Biochemical Analysis
Biochemical Properties
3-Phenyl-1-benzofuran-5-ol, like other benzofuran derivatives, has been found to have a wide range of biological and pharmacological applications . It interacts with various enzymes, proteins, and other biomolecules, although the specific interactions of 3-Phenyl-1-benzofuran-5-ol have not been fully elucidated.
Molecular Mechanism
Benzofuran compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of 3-Phenyl-1-benzofuran-5-ol in animal models have not been extensively studied. It is known that the effects of benzofuran compounds can vary with dosage .
Metabolic Pathways
Benzofuran compounds are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 3-phenylbenzofuran-5-ol, can be achieved through various methods. One common approach involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another strategy includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis is also employed in the cyclization of aryl acetylenes to form benzofuran rings .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves scalable synthetic routes that ensure high yield and purity. Methods such as microwave-assisted synthesis (MWI) have been developed to enhance the efficiency of these processes . Additionally, the use of proton quantum tunneling has been explored to minimize side reactions and improve yield .
Chemical Reactions Analysis
Types of Reactions
3-phenylbenzofuran-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
3-phenylbenzofuran-5-ol has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of oxygen.
Coumarin: Contains a fused benzene and α-pyrone ring.
Chromone: Features a fused benzene and γ-pyrone ring.
Uniqueness
3-phenylbenzofuran-5-ol is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the phenyl group at the 3-position and the hydroxyl group at the 5-position contributes to its potent anti-tumor and antibacterial properties .
Properties
IUPAC Name |
3-phenyl-1-benzofuran-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-11-6-7-14-12(8-11)13(9-16-14)10-4-2-1-3-5-10/h1-9,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYESIGJDIKOWCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C2C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
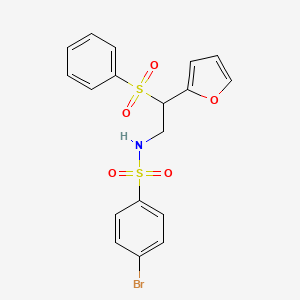
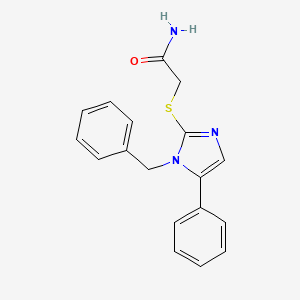
![N-[4-Hydroxy-2-(3-methylimidazol-4-yl)butyl]but-2-ynamide](/img/structure/B2452138.png)
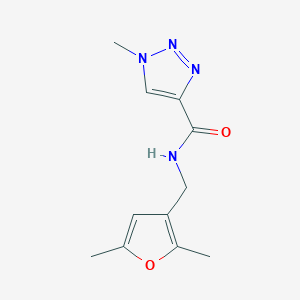
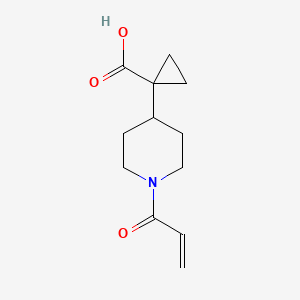
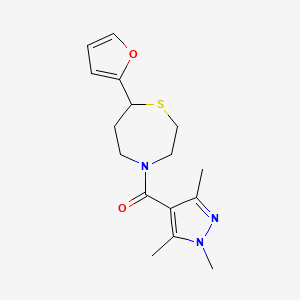
![5,5a,6,7,8,9,10,11-Octahydrocycloocta[b]quinoline-12-carboxylic acid](/img/structure/B2452143.png)
![7-(4-fluorophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2452145.png)
![2-(2-fluorophenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide](/img/structure/B2452147.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide](/img/structure/B2452149.png)
![5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2452150.png)
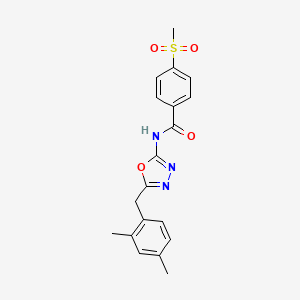
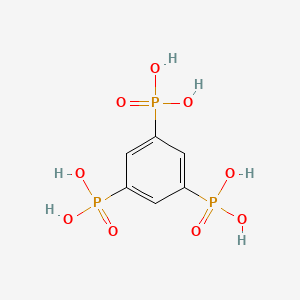
![6,7-Dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B2452154.png)
